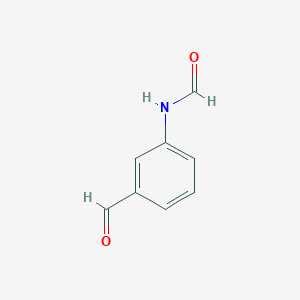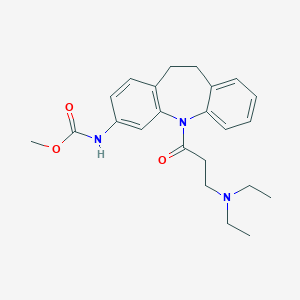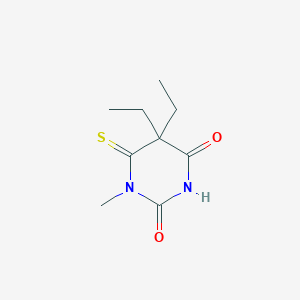
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione, also known as Metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the plant.
作用機序
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione inhibits the biosynthesis of fatty acids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis.
生化学的および生理学的効果
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and can persist in the environment for a long time. 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can also cause skin irritation and eye damage in humans.
実験室実験の利点と制限
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a useful tool for studying the effects of herbicides on the environment. However, its persistence in the environment and potential toxicity to aquatic organisms limit its use in certain experiments.
将来の方向性
1. Investigating the potential use of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione in the treatment of cancer and other diseases.
2. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on soil microorganisms and the soil ecosystem.
3. Developing new formulations of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione that are more environmentally friendly.
4. Investigating the potential of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione as a tool for studying the biosynthesis of fatty acids in plants.
5. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on non-target organisms in the environment.
合成法
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can be synthesized by reacting 2-ethyl-6-methylpyridine with thionyl chloride to form 2-ethyl-6-methylpyridine-3-thionyl chloride. This intermediate is then reacted with ethyl oxalyl chloride to form 5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione.
科学的研究の応用
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of cancer and other diseases. Studies have shown that 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
特性
CAS番号 |
60023-99-6 |
|---|---|
製品名 |
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(13)11(3)7(9)14/h4-5H2,1-3H3,(H,10,12,13) |
InChIキー |
YLNGDSWSXGRCSU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



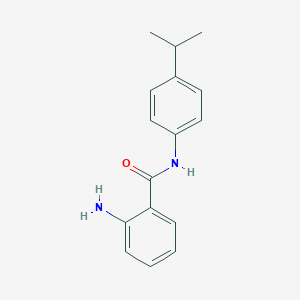
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

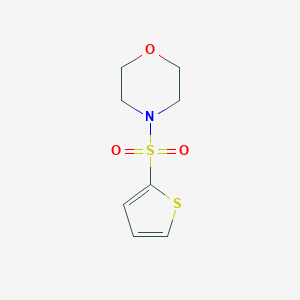
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
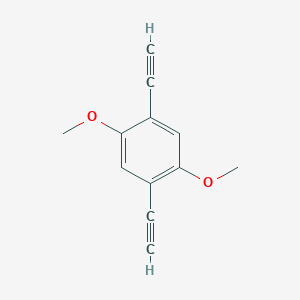
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

